BenchChemオンラインストアへようこそ!

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide

oxalamide kinase inhibitor chemical probe

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide (CAS 877630-89-2, molecular formula C19H22FN3O4, molecular weight 375.4 g/mol) is a synthetic, bisubstituted oxalamide derivative incorporating a 4-fluorobenzyl moiety, a furan-2-yl ring, and a morpholinoethyl linker. This compound belongs to a broader chemotype frequently explored in medicinal chemistry for kinase inhibition and receptor modulation, where the oxalamide core serves as a hydrogen-bonding scaffold and the morpholine group modulates physicochemical properties.

Molecular Formula C19H22FN3O4
Molecular Weight 375.4
CAS No. 877630-89-2
Cat. No. B2598512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide
CAS877630-89-2
Molecular FormulaC19H22FN3O4
Molecular Weight375.4
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CO3
InChIInChI=1S/C19H22FN3O4/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-9-27-17)23-7-10-26-11-8-23/h1-6,9,16H,7-8,10-13H2,(H,21,24)(H,22,25)
InChIKeyWEMCIKWQVQBEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide (CAS 877630-89-2): Sourcing & Baseline Characterization Guide


N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide (CAS 877630-89-2, molecular formula C19H22FN3O4, molecular weight 375.4 g/mol) is a synthetic, bisubstituted oxalamide derivative incorporating a 4-fluorobenzyl moiety, a furan-2-yl ring, and a morpholinoethyl linker . This compound belongs to a broader chemotype frequently explored in medicinal chemistry for kinase inhibition and receptor modulation, where the oxalamide core serves as a hydrogen-bonding scaffold and the morpholine group modulates physicochemical properties [1].

Why Generic Oxalamide Swapping Fails: Structural Specificity in N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide Procurement


Superficial similarity among oxalamide analogs masks critical pharmacophoric divergence. The 4-fluorobenzyl group influences target binding affinity and metabolic stability, while the morpholinoethyl-furan combination dictates solubility, permeability, and hydrogen-bonding capacity . Even minor modifications—such as replacing 4-fluorobenzyl with benzyl or substituting furan with thiophene—can produce substantial shifts in potency, selectivity, and pharmacokinetic profile. This structural sensitivity is consistent with the established use of oxalamide scaffolds in kinase inhibitor programs, where specific substitution patterns govern c-Met and related growth factor receptor inhibition [1].

Quantitative Differentiation Evidence for N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide: Head-to-Head Comparator Analysis


Absence of Publicly Available Quantitative Comparator Data Necessitates Independent Head-to-Head Profiling for Procurement Decisions

A systematic search of publicly accessible databases—including ChEMBL, PubChem BioAssay, BindingDB, DrugBank, and the primary literature—yields no quantitative biological activity, selectivity, ADME, or in vivo data for CAS 877630-89-2 that would permit direct numerical comparison against a structurally defined analog [1][2]. Vendor-supplied product descriptions on ChemSrc and similar platforms list only molecular identity parameters (formula, MW, purity ≥95%), with no reported IC50, Ki, EC50, or pharmacokinetic values . Consequently, no quantified difference can be asserted over any close analog at this time.

oxalamide kinase inhibitor chemical probe medicinal chemistry

Class-Level Physicochemical Differentiation: 4-Fluorobenzyl vs. Non-Fluorinated Benzyl Analogs

Class-level inference indicates that the 4-fluorobenzyl substituent in the target compound confers enhanced metabolic stability relative to non-fluorinated benzyl analogs, based on well-established fluorine effects in drug design—fluorination at the para position blocks CYP450-mediated hydroxylation and reduces oxidative metabolism [1][2]. While no direct head-to-head data exist for this specific oxalamide series, meta-analysis across diverse chemotypes demonstrates that 4-fluorobenzyl-containing compounds consistently exhibit increased in vitro half-life in human liver microsomes (median fold-increase: 2–5×) compared to their unsubstituted benzyl counterparts [1].

fluorine chemistry ADME medicinal chemistry

Morpholinoethyl-Furan vs. Morpholinoethyl-Thiophene: Solubility and Hydrogen-Bond Acceptor Capacity

The morpholinoethyl-furan motif in the target compound is predicted to exhibit superior aqueous solubility and distinct hydrogen-bond acceptor (HBA) properties compared to its morpholinoethyl-thiophene analog (e.g., N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide) . The oxygen atom in the furan ring contributes additional HBA capacity (Abraham HBA parameter A ≈ 0.13 for furan vs. 0 for thiophene) and increases topological polar surface area (tPSA), both factors associated with improved solubility in aqueous media [1].

solubility hydrogen bonding drug-likeness

Oxalamide Scaffold as Kinase Inhibitor Pharmacophore: Comparative Context from Patent Literature

The oxalamide core has been validated as a kinase inhibitor pharmacophore, with patent literature demonstrating that specific N1/N2 substitution patterns produce nanomolar c-Met inhibitors (IC50 values in the 10–100 nM range across exemplified compounds) [1]. While the target compound (CAS 877630-89-2) is not explicitly exemplified in this patent, its shared oxalamide-morpholinoethyl architecture with the patented series strongly suggests potential for similar kinase inhibition, contingent on the specific aromatic substituents.

oxalamide kinase inhibitor c-Met SAR

C19H22FN3O4 Isomer Differentiation: Avoiding Confusion with Gatifloxacin in Procurement

CAS 877630-89-2 shares the molecular formula C19H22FN3O4 with the fluoroquinolone antibiotic gatifloxacin (CAS 112811-59-3) . These constitutional isomers have entirely different pharmacological profiles—gatifloxacin is a bacterial DNA gyrase/topoisomerase IV inhibitor (IC50 = 0.109 μg/mL for DNA gyrase; 13.8 μg/mL for topoisomerase IV) [1], while the target oxalamide belongs to a distinct chemical class. Analytical confirmation via orthogonal methods (HPLC retention time, NMR, HRMS) is essential to exclude isomer identity errors during procurement.

quality control isomer identity testing

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide: Evidence-Backed Procurement & Application Scenarios


Kinase Inhibitor Lead Generation and SAR Expansion

Based on the validated oxalamide kinase inhibitor pharmacophore established in patent literature [1], CAS 877630-89-2 is positioned as a candidate for kinase profiling campaigns, particularly against c-Met and related growth factor receptor tyrosine kinases. Procurement for SAR studies should include a panel of matched-pair analogs (e.g., benzyl, thiophene, and pyridine variants) to systematically deconvolute the contributions of the 4-fluorobenzyl and furan-2-yl moieties to potency and selectivity.

Metabolic Stability Optimization Studies Leveraging Fluorobenzyl Chemistry

The class-level evidence for enhanced metabolic stability conferred by the 4-fluorobenzyl group [2][3] supports prioritization of this compound for comparative microsomal stability studies against non-fluorinated benzyl oxalamide analogs. Researchers should commission side-by-side human liver microsome (HLM) and hepatocyte stability assays to quantify the actual t1/2 advantage of fluorination in this specific scaffold.

Aqueous Solubility-Dependent Biochemical Assay Development

For biochemical or cell-based assays requiring compound solubility in aqueous buffers (e.g., kinase inhibition assays, cellular target engagement), the furan-containing morpholinoethyl arm offers a predicted solubility advantage over thiophene analogs due to the additional hydrogen-bond acceptor oxygen in the furan ring [4]. The target compound should be preferred over thiophene analogs when solubility-limited assay performance is a concern, pending experimental solubility determination.

Chemical Probe Tool Compound Requiring Rigorous Identity Verification

Given the risk of constitutional isomer misidentification with gatifloxacin (identical molecular formula C19H22FN3O4) [5], any procurement of CAS 877630-89-2 for use as a chemical probe must include orthogonal analytical identity confirmation (HPLC purity, 1H/13C NMR, HRMS) as a minimum QC requirement. Certificate of Analysis alone is insufficient; independent verification is essential to ensure experimental reproducibility.

Quote Request

Request a Quote for N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.